(2,6-Dimethylpyridin-4-yl)methanol

Physical organic chemistry Solid-state characterization Thermal analysis

(2,6-Dimethylpyridin-4-yl)methanol (CAS 18088-01-2), synonymously 2,6-dimethyl-4-pyridinemethanol or 4-(hydroxymethyl)-2,6-dimethylpyridine, is a disubstituted pyridine derivative bearing methyl groups at the 2- and 6-positions and a hydroxymethyl group at the 4-position. It is a white to off-white solid at ambient temperature (melting point 98 °C from cyclohexane) with a predicted boiling point of 242.7 ± 35.0 °C and a density of 1.063 ± 0.06 g/cm³.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 18088-01-2
Cat. No. B097646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethylpyridin-4-yl)methanol
CAS18088-01-2
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)CO
InChIInChI=1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3
InChIKeyDLDGHMPQNVTNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Dimethylpyridin-4-yl)methanol (CAS 18088-01-2) – Physicochemical Baseline and Procurement-Relevant Identity


(2,6-Dimethylpyridin-4-yl)methanol (CAS 18088-01-2), synonymously 2,6-dimethyl-4-pyridinemethanol or 4-(hydroxymethyl)-2,6-dimethylpyridine, is a disubstituted pyridine derivative bearing methyl groups at the 2- and 6-positions and a hydroxymethyl group at the 4-position . It is a white to off-white solid at ambient temperature (melting point 98 °C from cyclohexane) with a predicted boiling point of 242.7 ± 35.0 °C and a density of 1.063 ± 0.06 g/cm³ . The compound exhibits a predicted acid dissociation constant (pKa) of 13.48 ± 0.10 for the hydroxymethyl proton and a computed XLogP3 of 0.6, reflecting moderate lipophilicity imparted by the two methyl substituents [1]. Commercially, it is routinely supplied at 98% purity as a solid requiring storage under inert atmosphere at room temperature . Its structural features – a sterically hindered pyridine nitrogen flanked by ortho-methyl groups and a primary alcohol handle at the para position – define its reactivity profile and differentiate it from both the unsubstituted 4-pyridinemethanol and the parent 2,6-lutidine scaffold.

Why (2,6-Dimethylpyridin-4-yl)methanol Cannot Be Replaced by 4-Pyridinemethanol or 2,6-Lutidine in Scientific Sourcing


Generic substitution among pyridine-based building blocks is unreliable because the presence, position, and electronic nature of substituents on the pyridine ring jointly govern physicochemical properties, reactivity, and downstream compatibility. Replacing (2,6-dimethylpyridin-4-yl)methanol with the unsubstituted 4-pyridinemethanol (CAS 586-95-8) would eliminate the steric shielding and electron-donating effects of the 2- and 6-methyl groups, altering the nitrogen basicity (conjugate acid pKa ~6.6 for 2,6-lutidine vs. ~5.3 for pyridine), the oxidation potential of the alcohol, and the compound's lipophilicity (XLogP3 0.6 vs. ~0) [1]. Conversely, substituting with 2,6-lutidine (CAS 108-48-5) would remove the hydroxymethyl handle entirely, precluding esterification, etherification, oxidation to the aldehyde or carboxylic acid, and coordination through the alcohol oxygen. A positional isomer such as (2,6-dimethylpyridin-3-yl)methanol would place the hydroxymethyl group at the 3-position, altering both the electronic conjugation with the ring and the steric environment around the reactive site. The quantitative evidence below demonstrates that each structural modification produces measurable, application-relevant differences that cannot be compensated by simple stoichiometric adjustment.

Quantitative Evidence Guide: Where (2,6-Dimethylpyridin-4-yl)methanol Diverges from Its Closest Analogs


Melting Point Elevation Relative to 4-Pyridinemethanol: Implications for Solid-Phase Handling and Thermal Stability

The target compound exhibits a melting point of 98 °C (recrystallized from cyclohexane), substantially higher than the 53–57 °C reported for the unsubstituted 4-pyridinemethanol . This 41–45 °C elevation is attributable to the additional van der Waals contacts and altered crystal packing introduced by the 2- and 6-methyl groups . The higher melting point confers a wider solid-phase operational window, reducing the risk of unintended melting during ambient-temperature storage, shipping, or solid-phase reactions (e.g., solvent-free mechanochemical syntheses) where 4-pyridinemethanol may soften or liquefy.

Physical organic chemistry Solid-state characterization Thermal analysis

Hydroxymethyl-Driven Basicity Suppression Compared to 2,6-Lutidine

The conjugate acid of 2,6-lutidine (2,6-dimethylpyridine) has an experimentally measured pKa of 6.60–6.65 in aqueous solution at 25 °C . In contrast, the target compound's hydroxymethyl proton exhibits a predicted pKa of 13.48 ± 0.10 . The ~6.8–6.9 log unit difference corresponds to a ~7-million-fold reduction in acidity of the conjugate acid, fundamentally altering the protonation state under physiological and synthetic conditions. While the pyridine nitrogen of the target compound is sterically hindered by ortho-methyl groups (similar to 2,6-lutidine), the electron-withdrawing inductive effect of the 4-hydroxymethyl substituent further modulates the nitrogen basicity. 4-Pyridinemethanol, lacking the ortho-methyl groups, has a predicted pKa of 13.52 ± 0.20 and a pyridinium pKa of ~5.3, making it a less sterically hindered and more basic heterocycle than the target .

Acid-base chemistry pKa prediction Ligand design

Oxidation Reactivity: Chemoselective Access to 2,6-Dimethylpyridine-4-carboxaldehyde

The target compound undergoes chemoselective oxidation of the primary alcohol to the corresponding aldehyde, 2,6-dimethylpyridine-4-carboxaldehyde (CAS 18206-06-9), under two distinct protocols: (a) IBX (1.0 equiv) in acetonitrile at reflux for 6 hours, or (b) activated MnO₂ (3.0 equiv) in ethanol at reflux for 17 hours . The aldehyde product has a melting point of 8 °C and a boiling point of 218 °C, sharply contrasting with the target alcohol (mp 98 °C, bp 242.7 °C) and enabling facile separation . In comparison, oxidation of the unsubstituted 4-pyridinemethanol under similar MnO₂ conditions produces 4-pyridinecarboxaldehyde (isonicotinaldehyde), which has a boiling point of 141 °C (12 mmHg) and a melting point near 25–28 °C, reflecting the absence of the boiling-point-elevating methyl groups . The ortho-methyl groups in the target compound do not undergo competing oxidation under these conditions, demonstrating chemoselectivity that may not be guaranteed with 4-pyridinemethanol derivatives bearing oxidizable α-C–H bonds adjacent to the heteroatom.

Synthetic methodology Oxidation chemistry Building-block interconversion

Lipophilicity Modulation: LogP and Solubility Consequences of 2,6-Dimethyl Substitution

The target compound has a measured LogP of 1.19070 and a computed XLogP3 of 0.6, reflecting the lipophilic contribution of the two methyl groups [1]. In contrast, the unsubstituted 4-pyridinemethanol has a predicted LogP of approximately –0.01 (ChemBase) to 0.0, making it substantially more hydrophilic . This ~1.2 log unit difference corresponds to a roughly 16-fold higher octanol-water partition coefficient for the target compound, which translates to differential solubility behavior: the target is soluble in water (62 g/L) and organic solvents including ethers and alcohols, whereas 4-pyridinemethanol exhibits higher aqueous miscibility but lower solubility in non-polar organic media . The target's moderate lipophilicity, combined with a polar surface area (PSA) of 33.12 Ų, places it in a favorable range for blood-brain barrier penetration (typically PSA < 90 Ų) when incorporated into CNS-targeted molecular scaffolds, a property not shared by the more polar, unsubstituted analog .

Lipophilicity Solubility prediction Drug-likeness

Validated Synthetic Route and Reproducible Purity Specification for Bulk Procurement

A patent-validated synthetic route converts 2,6-lutidine N-oxide to the target compound in 40% isolated yield using ammonium persulfate in water/methanol under reflux, followed by silica gel purification to obtain a white solid . The product is characterized by a definitive ¹H NMR spectrum (400 MHz, CDCl₃): δ 6.88 (s, 2H, aromatic H-3 and H-5), 4.58 (s, 2H, CH₂OH), 2.41 (s, 6H, 2×CH₃), and ¹³C NMR (101 MHz, CDCl₃): δ 157.78, 150.71, 117.80, 63.43, 24.27 . Commercial suppliers including Sigma-Aldrich, Fluorochem, and Bidepharm consistently provide the compound at 98% purity (solid form), with batch-specific QC documentation (NMR, HPLC, GC) available . In contrast, the unsubstituted 4-pyridinemethanol is hygroscopic and typically stored at 2–8 °C, whereas the target is stable under inert atmosphere at room temperature . This superior ambient storage stability, combined with the well-characterized synthetic provenance and consistent commercial purity, reduces procurement risk for multi-step synthetic campaigns where intermediate reproducibility is critical.

Process chemistry Quality control Bulk procurement

Safety Profile Differentiation: GHS Classification vs. 4-Pyridinemethanol

The target compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The unsubstituted 4-pyridinemethanol is classified as Xi – Irritant under the EU system with risk codes R36/37/38 (irritating to eyes, respiratory system, and skin), and has an acute oral LD50 of 422 mg/kg (rat) . While both compounds are irritants, the target compound's hazard classification specifically includes H302 (acute oral toxicity), which is not explicitly flagged for 4-pyridinemethanol under the same GHS criteria. The target compound also carries the signal word 'Warning' and precautionary codes P260 (do not breathe dust/fume/gas/mist/vapours/spray) and P264 (wash hands thoroughly after handling), reflecting a more granular safety data sheet profile . This differentiation is procurement-relevant when institutional chemical hygiene plans mandate specific hazard categories for inventory approval or when shipping across jurisdictions with differing GHS implementation.

Chemical safety GHS classification Regulatory compliance

Procurement-Relevant Application Scenarios for (2,6-Dimethylpyridin-4-yl)methanol Based on Quantitative Evidence


Solid-Phase Synthesis and Mechanochemical Reactions Requiring High-Melting Building Blocks

With a melting point of 98 °C – approximately 41–45 °C higher than 4-pyridinemethanol – the target compound remains a free-flowing solid under solvent-free ball-milling conditions or solid-phase peptide synthesis temperatures (typically 25–60 °C) where the unsubstituted analog would soften or partially liquefy, compromising stoichiometric control and mixing homogeneity . Procurement for mechanochemical or solid-supported synthesis should prioritize this compound over 4-pyridinemethanol when ambient-to-moderate heating is anticipated.

Synthesis of 2,6-Dimethylpyridine-4-carboxaldehyde as a Ligand or API Intermediate

The target compound serves as the direct precursor to 2,6-dimethylpyridine-4-carboxaldehyde (CAS 18206-06-9) via IBX or MnO₂ oxidation, as documented in WO2018/69470 and chemical supplier synthetic protocols [1]. The aldehyde product, with a boiling point of 218 °C and melting point of 8 °C, is a key intermediate for Schiff-base ligands, heterocyclic pharmaceuticals, and agrochemical actives requiring the 2,6-dimethylpyridine pharmacophore. Sourcing the alcohol rather than the aldehyde is strategically advantageous when the alcohol's higher melting point and room-temperature solid form provide longer shelf stability, with oxidation performed immediately before the subsequent condensation step.

Lipophilicity-Tuned Scaffolds for CNS-Penetrant Probe or Drug Discovery Programs

The measured LogP of 1.19 and polar surface area of 33.12 Ų place the target compound in a favorable CNS drug-like property space (PSA < 90 Ų, LogP 1–3) when used as a building block for medicinal chemistry . Compared to 4-pyridinemethanol (LogP ~0), the 2,6-dimethyl substitution provides a roughly 16-fold increase in octanol-water partitioning, which can enhance passive membrane permeability of derived compounds. Medicinal chemistry procurement should select this compound when structure-activity relationship (SAR) exploration around the pyridine core requires a specific lipophilicity baseline that the unsubstituted analog cannot deliver.

Coordination Chemistry and Metal Complex Synthesis Exploiting Steric and Electronic Tuning

The combination of a sterically hindered pyridine nitrogen (ortho,ortho'-dimethyl substitution) and a primary alcohol donor creates a differentiated coordination environment for transition metal and lanthanide complex synthesis . The nitrogen's reduced basicity relative to 4-pyridinemethanol (pKa of conjugate acid ~5.3 vs. pyridine ~5.2) and increased steric bulk disfavor N-only binding, promoting O,N-chelation or bridging modes through the hydroxymethyl oxygen. In contrast, 2,6-lutidine lacks the oxygen donor entirely, while 4-pyridinemethanol provides an unhindered nitrogen that preferentially binds as a monodentate N-donor. Procurement for inorganic and organometallic research should prefer the target compound when the synthetic objective requires a bifunctional ligand capable of both N-coordination (modulated by steric hindrance) and O-coordination or O-bridging.

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